molecular formula C19H17NO3 B2643448 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid CAS No. 425373-14-4

2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B2643448
CAS No.: 425373-14-4
M. Wt: 307.349
InChI Key: LRWZQSBTGVJYHR-UHFFFAOYSA-N
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Description

2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H17NO3 and a molecular weight of 307.34 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound, and features an isopropoxyphenyl group at the 4-position of the quinoline ring. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Chemical Reactions Analysis

2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, silica gel, and sodium pyruvate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with molecular iodine in ethanol can yield quinoline derivatives with different substituents .

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, quinoline derivatives are known to interfere with the heme detoxification pathway in Plasmodium parasites, leading to their antimalarial effects . In other contexts, the compound may interact with different enzymes or receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid can be compared with other similar compounds, such as 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid . Both compounds share a similar quinoline core structure but differ in the position of the isopropoxyphenyl group. This difference can lead to variations in their chemical reactivity and biological activity. Other related compounds include various quinoline derivatives that have been studied for their medicinal and industrial applications .

Properties

IUPAC Name

2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-12(2)23-14-9-7-13(8-10-14)18-11-16(19(21)22)15-5-3-4-6-17(15)20-18/h3-12H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWZQSBTGVJYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20976793
Record name 2-{4-[(Propan-2-yl)oxy]phenyl}quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6131-14-2
Record name 2-{4-[(Propan-2-yl)oxy]phenyl}quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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